molecular formula C11H7Cl2NO B6368036 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-85-0

6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368036
M. Wt: 240.08 g/mol
InChI Key: URTAZTMFAAUYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-2-hydroxypyridine (6-DChP) is a synthetic compound with a wide range of applications in the scientific research field. It is a building block for the synthesis of a variety of compounds, and has been studied for its potential use in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 6-DChP.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(3,4-Dichlorophenyl)-2-hydroxypyridine involves the reaction of 3,4-dichloroaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced to the final product using a reducing agent.

Starting Materials
3,4-dichloroaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: 3,4-dichloroaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to form 6-(3,4-Dichlorophenyl)-2-hydroxypyridine., Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% has a wide range of applications in the scientific research field. It is used as a building block to synthesize a variety of compounds, such as phosphoramides, oxazolines, and quinoxalines. It is also used in the synthesis of drugs, such as antidiabetic agents, and in the synthesis of dyes and pigments. Additionally, 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential use in laboratory experiments, such as in the synthesis of polymers.

Mechanism Of Action

The exact mechanism of action of 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is known that 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% is a strong reducing agent, and is capable of reducing a variety of compounds, such as nitro compounds and aldehydes. Additionally, it has been shown to be an effective catalyst in the synthesis of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% are not well-understood. However, it has been shown to have a wide range of effects on various systems in the body, including the nervous system, cardiovascular system, and immune system. Additionally, it has been shown to have an effect on the metabolism of carbohydrates and lipids.

Advantages And Limitations For Lab Experiments

6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and can be easily obtained in a 95% pure form. Additionally, it is a strong reducing agent, and is capable of reducing a variety of compounds. However, 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% also has a number of limitations. It is not very stable, and is prone to hydrolysis and oxidation. Additionally, it is not very soluble in water, and is not suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95%. It could be used as a building block for the synthesis of a variety of compounds, such as phosphoramides, oxazolines, and quinoxalines. Additionally, it could be used in the synthesis of drugs, such as antidiabetic agents, and in the synthesis of dyes and pigments. Additionally, it could be studied for its potential use in laboratory experiments, such as in the synthesis of polymers. Finally, further research could be done to better understand the biochemical and physiological effects of 6-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95%, as well as to develop methods to increase its stability and solubility.

properties

IUPAC Name

6-(3,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTAZTMFAAUYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683043
Record name 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111110-85-0
Record name 6-(3,4-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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